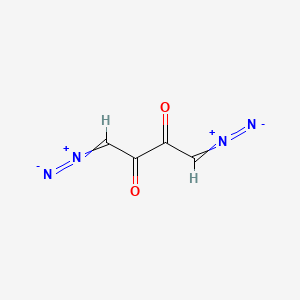
Silane, (cyclohexylidenemethyl)trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (cyclohexylidenemethyl)trimethyl- is an organosilicon compound with the chemical formula C13H24Si. This compound is characterized by a cyclohexylidene group attached to a trimethylsilane moiety. Organosilicon compounds like this one are widely used in various fields due to their unique chemical properties, including their ability to form stable bonds with both organic and inorganic substances.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (cyclohexylidenemethyl)trimethyl- typically involves the reaction of cyclohexylidene compounds with trimethylsilyl reagents. One common method is the palladium-catalyzed silylation of allylic alcohols using disilanes as precursors . This reaction proceeds under mild and neutral conditions, making it suitable for the synthesis of regio- and stereodefined allylsilanes.
Industrial Production Methods
In industrial settings, the production of Silane, (cyclohexylidenemethyl)trimethyl- can be achieved through large-scale silylation reactions. These reactions often utilize nickel or copper catalysts to ensure high yields and selectivity . The use of gold nanoparticles supported on ZrO2 has also been reported to efficiently generate alkyl radicals via homolysis of unactivated C(sp3)-O bonds, leading to the formation of diverse organosilicon compounds .
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (cyclohexylidenemethyl)trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a hydride donor in reduction reactions.
Substitution: The compound can participate in electrophilic substitution reactions, where an electrophile attacks the allyl or vinylsilane group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrosilanes, chlorosilanes, and various catalysts such as palladium, nickel, and copper . Reaction conditions often involve mild temperatures and neutral pH to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes. For example, the oxidation of Silane, (cyclohexylidenemethyl)trimethyl- can yield silanols, while reduction reactions can produce siloxanes .
Applications De Recherche Scientifique
Silane, (cyclohexylidenemethyl)trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is utilized in the modification of biomolecules to enhance their stability and reactivity.
Mécanisme D'action
The mechanism of action of Silane, (cyclohexylidenemethyl)trimethyl- involves the formation of stable carbon-silicon bonds. The carbon-silicon bond is highly electron-releasing, which stabilizes positive charges in the β position through hyperconjugation . This property allows the compound to participate in various electrophilic addition reactions, where the electrophile becomes bound to the carbon γ to the silyl group .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH, commonly used as a reagent in organic synthesis.
Triethylsilane: Similar to trimethylsilane but with ethyl groups instead of methyl groups, used in the semiconductor industry.
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
Uniqueness
Silane, (cyclohexylidenemethyl)trimethyl- is unique due to its cyclohexylidene group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of regio- and stereodefined allylsilanes, which are valuable intermediates in organic synthesis .
Propriétés
Numéro CAS |
38329-94-1 |
|---|---|
Formule moléculaire |
C10H20Si |
Poids moléculaire |
168.35 g/mol |
Nom IUPAC |
cyclohexylidenemethyl(trimethyl)silane |
InChI |
InChI=1S/C10H20Si/c1-11(2,3)9-10-7-5-4-6-8-10/h9H,4-8H2,1-3H3 |
Clé InChI |
OWJOFYDHOUEIIQ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C=C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


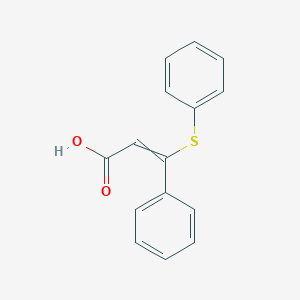
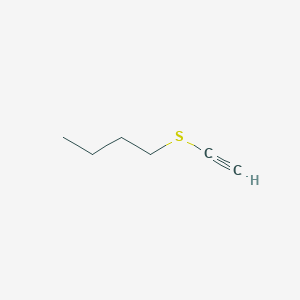
![3-[2-(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14674475.png)
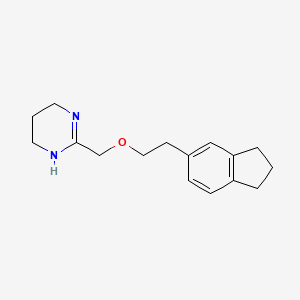
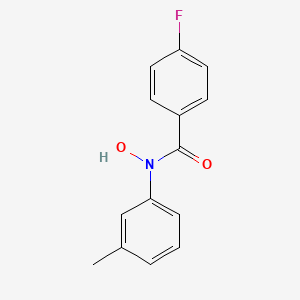
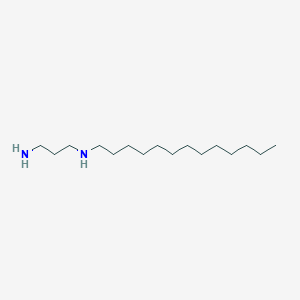
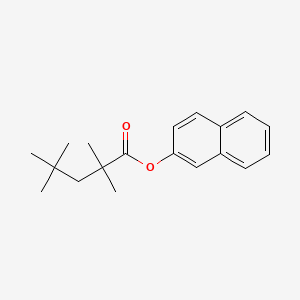
![N-(2,2-dinitroethyl)-N-[2-[2,2-dinitroethyl(nitro)amino]ethyl]nitramide](/img/structure/B14674519.png)
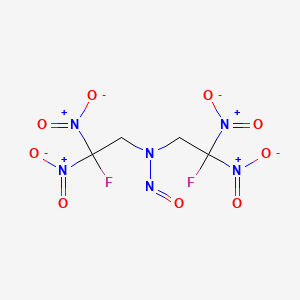
![3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B14674524.png)
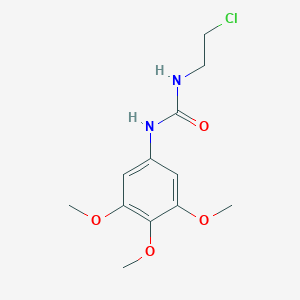
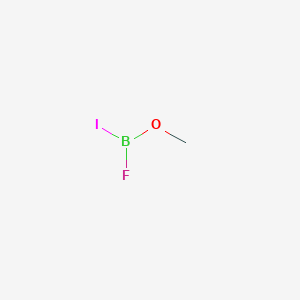
![4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl nonanoate](/img/structure/B14674533.png)
